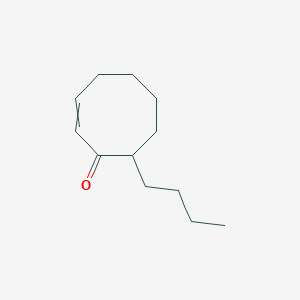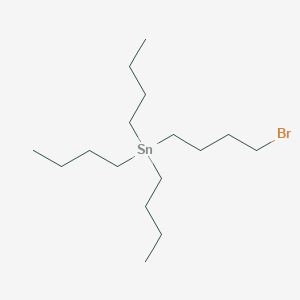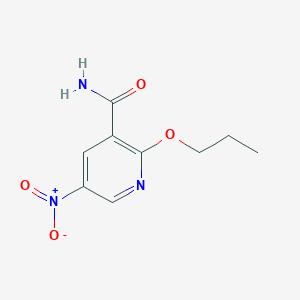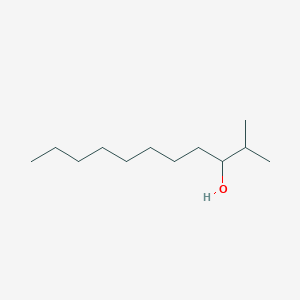
2-Methyl-3-undecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-undecanol is an organic compound classified as a secondary alcohol. It has the molecular formula C12H26O and a molecular weight of 186.34 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an undecane chain, with a methyl group attached to the second carbon. It is a colorless liquid with a mild odor and is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-undecanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable carbonyl compound (such as 2-undecanone) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound often involves the reduction of 2-undecanone using reducing agents like sodium borohydride or lithium aluminum hydride . This method is efficient and yields high purity products. The reaction is typically conducted in an organic solvent such as ethanol or diethyl ether.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-undecanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydrocarbons, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2-Methyl-3-undecanone.
Reduction: Corresponding hydrocarbons.
Substitution: Alkyl halides.
Scientific Research Applications
2-Methyl-3-undecanol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Mechanism of Action
The mechanism of action of 2-Methyl-3-undecanol, particularly its antifungal activity, involves disrupting the plasma membrane of fungal cells. This disruption inhibits the function of integral proteins and enzymes, leading to cell death . The compound’s hydrophobic alkyl chain interacts with the lipid bilayer, increasing membrane fluidity and permeability, which ultimately compromises cell integrity.
Comparison with Similar Compounds
1-Undecanol: A primary alcohol with a similar carbon chain length but different functional group positioning.
2-Undecanone: A ketone with a similar structure but different functional group, leading to different chemical properties and reactivity.
2-Methyl-2-undecanol: Another secondary alcohol with the hydroxyl group on the second carbon, leading to different steric and electronic effects.
Uniqueness: 2-Methyl-3-undecanol is unique due to its specific positioning of the hydroxyl and methyl groups, which influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
60671-36-5 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
2-methylundecan-3-ol |
InChI |
InChI=1S/C12H26O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h11-13H,4-10H2,1-3H3 |
InChI Key |
YOZVHCUUMOCJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
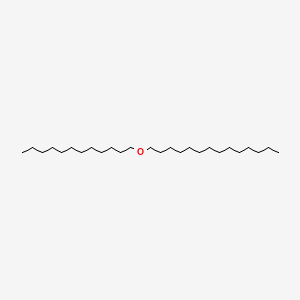
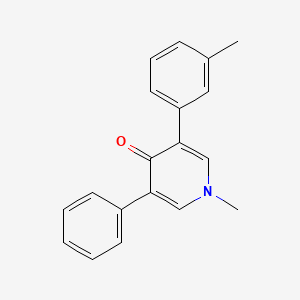
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)

